(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-2-27-6-5-23-15-4-3-14(29(21,25)26)10-16(15)28-18(23)22-17(24)11-7-12(19)9-13(20)8-11/h3-4,7-10H,2,5-6H2,1H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCBBJZCJKAVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,5-Dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The following sections will detail its efficacy against different cancer cell lines and mechanisms of action.
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.95 | Induction of apoptosis |
| MCF-7 | 1.20 | Cell cycle arrest at sub-G1 phase |
| A549 | 1.50 | Inhibition of VEGFR-2 |
| HepG2 | 1.80 | Activation of caspase pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows lower IC50 values in HeLa cells compared to standard chemotherapy agents like sorafenib.
The mechanism of action for this compound involves:
- Apoptosis Induction : Flow cytometry analyses revealed that the compound leads to increased apoptotic cell death in HeLa cells.
- Cell Cycle Arrest : The compound effectively blocks the cell cycle at the sub-G1 phase, indicating a potential mechanism for its anticancer effects.
- VEGFR-2 Inhibition : In silico docking studies confirm that this compound binds to the active site of VEGFR-2, which is crucial for tumor angiogenesis.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, with an IC50 value of 0.95 µM. The study utilized flow cytometry to analyze cell death and confirmed activation of caspases involved in apoptosis .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in a notable reduction in tumor size in xenograft models. The mechanism was attributed to both direct cytotoxicity and anti-angiogenic effects through VEGFR-2 inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from analogs like compound 6 (), which lacks sulfonamide functionality but includes an isoxazole ring. Sulfamoyl groups are known to enhance solubility and target sulfonamide-binding enzymes .
- The 2-ethoxyethyl chain may confer improved metabolic stability compared to simpler alkyl substituents (e.g., methyl groups in compound 11a , ).
Key Observations :
- The target compound’s synthesis likely employs ultrasonic irradiation (USI) or chitosan catalysts , as seen in , which reduces reaction time (20–25 min) and improves yields (up to 94%) compared to traditional reflux methods (e.g., 68% yield for compound 11a , ) .
- Ethanol as a solvent (Table 4, ) yields higher efficiency (91%) than dioxane (81%) or DMSO (83%), suggesting solvent optimization is critical for the target compound’s synthesis .
Spectroscopic and Physicochemical Properties
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:
- Sulfamoylation : Introducing the sulfamoyl group via chlorosulfonation followed by ammonia treatment under controlled pH (e.g., pyridine as a base) .
- Ethoxyethyl Substitution : Alkylation of the thiazole nitrogen using 2-ethoxyethyl bromide in anhydrous DMF with NaH as a base, monitored by TLC .
- Z-Isomer Control : Stereoselectivity is achieved by steric hindrance during imine formation; refluxing in ethanol with catalytic acetic acid promotes Z-configuration stability .
- Data Note : Yields range from 60–75% for multi-step syntheses, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., ethoxyethyl protons at δ 1.2–1.4 ppm, sulfamoyl NH at δ 5.8 ppm) and confirm Z-configuration via coupling constants .
- IR : Peaks at 1670 cm (C=O stretch) and 1340 cm (S=O stretch) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the Z-form) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (<1% v/v in cell assays).
- Formulation : Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability .
Advanced Research Questions
Q. What computational and experimental approaches can elucidate the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Degradation Studies : Hydrolysis under varying pH (e.g., 50°C, pH 4–9) identifies stable intermediates via LC-MS. Half-life ranges from 7 days (pH 9) to 30 days (pH 4) .
- QSAR Modeling : Predicts bioaccumulation potential (BCF = 120) using EPI Suite, suggesting moderate persistence in aquatic systems .
- Contradiction Alert : Discrepancies between lab-based hydrolysis rates and field data may arise due to microbial activity, requiring microcosm validation .
Q. How does the Z-configuration influence the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition is tested via NADH oxidation assays. Z-isomer shows IC = 2.5 μM vs. E-isomer (IC = 15 μM), attributed to better active-site fit .
- Molecular Docking : Z-configuration aligns the dichlorophenyl group with hydrophobic pockets in PFOR’s active site (Glide score: -9.2 kcal/mol) .
Q. What strategies address contradictions in reported biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Standardize assays using MTT (for cytotoxicity) and Western blotting (target validation) to control for cell-line variability (e.g., IC ranges from 1.8 μM in HeLa to 5.3 μM in MCF-7) .
- Metabolic Profiling : LC-MS/MS identifies differential metabolite efflux (e.g., ABC transporter overexpression in resistant lines) .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target Hypothesis : Link to nitazoxanide derivatives () by comparing thiazole-based enzyme inhibition mechanisms.
- SAR Studies : Systematically modify substituents (e.g., replacing ethoxyethyl with methyl groups) to map steric/electronic effects on activity .
Q. What experimental designs are optimal for assessing ecological risks in non-target organisms?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Daphnia magna (48h LC) and algal growth inhibition (72h EC).
Chronic Effects : Fish embryo toxicity (FET) assays over 96h .
- Data Integration : Use species sensitivity distributions (SSDs) to extrapolate safe environmental concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
